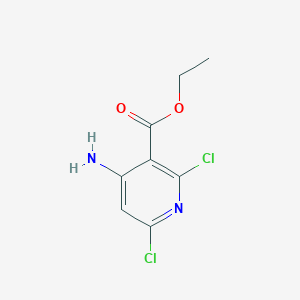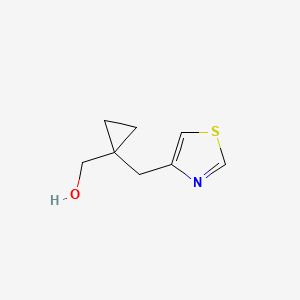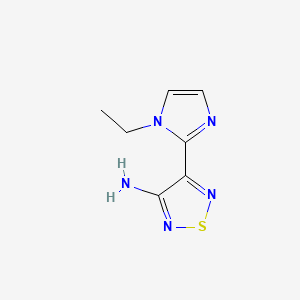
4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that contains both imidazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the reaction of 1-ethyl-1H-imidazole-2-thiol with appropriate diazotizing agents under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Applications De Recherche Scientifique
4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thiadiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1H-imidazole-2-thiol
- 1,3,4-Thiadiazole derivatives
- Imidazole-based compounds
Uniqueness
4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H9N5S |
|---|---|
Poids moléculaire |
195.25 g/mol |
Nom IUPAC |
4-(1-ethylimidazol-2-yl)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C7H9N5S/c1-2-12-4-3-9-7(12)5-6(8)11-13-10-5/h3-4H,2H2,1H3,(H2,8,11) |
Clé InChI |
KWVXQDSECGERPD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C2=NSN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


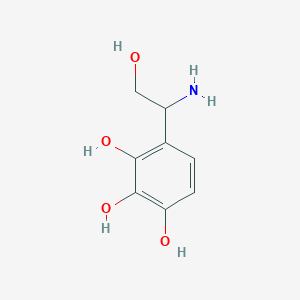
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
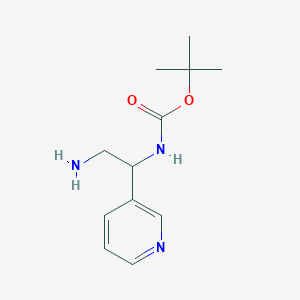
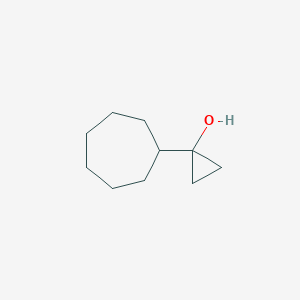
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
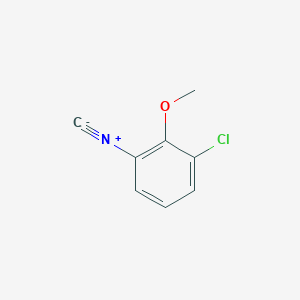
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
